2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline
Description
This compound is a quinoxaline derivative featuring a piperidin-4-yloxy substituent at the 2-position of the quinoxaline core. The piperidine ring is further functionalized with a 1-methyl-1H-1,2,3-triazole-4-carbonyl group at the 1-position. The carbonyl group bridges the triazole and piperidine, contributing to conformational rigidity and influencing pharmacokinetic properties such as solubility and metabolic stability .
Quinoxalines are aromatic bicyclic systems known for their versatility in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer compounds.
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-22-11-15(20-21-22)17(24)23-8-6-12(7-9-23)25-16-10-18-13-4-2-3-5-14(13)19-16/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKOIUXUTHJRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline is a novel heterocyclic compound that integrates a quinoxaline core with a piperidine and a triazole moiety. This combination of structural features suggests potential biological activities, particularly in medicinal chemistry. The biological implications of this compound are significant, especially concerning its antimicrobial, anticancer, and enzyme inhibition properties.
Structural Overview
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 286.34 g/mol
- Key Functional Groups : Triazole ring, piperidine ring, quinoxaline core.
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit notable antimicrobial activity. In a study focused on various quinoxaline compounds, it was found that derivatives with triazole functionalities demonstrated enhanced inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is believed to enhance the interaction with bacterial enzymes, leading to increased efficacy .
Anticancer Activity
Quinoxaline derivatives have also been investigated for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that similar compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline Derivative A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |
| Quinoxaline Derivative B | HeLa (Cervical Cancer) | 10 | Inhibits cell cycle progression |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Enzyme Inhibition
The compound’s biological activity may also extend to enzyme inhibition. Specifically, preliminary studies suggest that it could inhibit carbonic anhydrase II (CA-II), an enzyme implicated in various physiological processes and disease states. The triazole ring's ability to coordinate with metal ions within the enzyme's active site enhances its potential as an inhibitor .
The proposed mechanism of action for This compound involves:
- Binding Affinity : The triazole moiety interacts with target enzymes or receptors through hydrogen bonding and π-stacking interactions.
- Signal Modulation : It may modulate key signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : By binding to the active site of enzymes like CA-II, it reduces their activity, thereby affecting physiological processes.
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Case Study on Antibacterial Activity :
- A derivative similar to the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with MIC values ranging from 5 to 20 µg/mL.
-
Case Study on Anticancer Efficacy :
- In vitro studies demonstrated that quinoxaline derivatives could reduce cell viability in breast cancer cells (MCF-7) by over 50% at concentrations below 20 µM.
-
Enzyme Inhibition Study :
- A related triazole compound exhibited competitive inhibition against CA-II with an IC50 value of 12 µM, indicating potential therapeutic applications in conditions where CA-II is overactive.
Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, a study demonstrated that quinoxaline derivatives can significantly suppress the proliferation of various cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study:
In a specific study involving MCF-7 breast cancer cells, treatment with the quinoxaline derivative led to a marked increase in apoptotic cells, as evidenced by flow cytometry analysis. The compound exhibited an IC50 value indicating effective cytotoxicity against these cells, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Quinoxaline derivatives have been reported to possess broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or protein function.
Case Study:
A recent investigation into the antimicrobial efficacy of quinoxaline compounds revealed that they exhibit potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This highlights the potential of quinoxaline derivatives in treating infections caused by resistant bacterial strains.
Antifungal Activity
The antifungal properties of quinoxaline derivatives are also noteworthy. Research has indicated that these compounds can inhibit the growth of various fungal pathogens, making them suitable candidates for developing new antifungal agents.
Case Study:
In vitro studies have shown that certain quinoxaline derivatives effectively inhibit the growth of Candida albicans , one of the most common fungal pathogens responsible for opportunistic infections. The structure-activity relationship (SAR) analyses suggest that modifications to the quinoxaline core can enhance antifungal potency .
Neuroprotective Effects
Emerging research suggests that quinoxaline derivatives may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study:
A study demonstrated that specific derivatives could protect neuronal cells from oxidative stress-induced apoptosis, possibly through modulation of neuroinflammatory pathways. This indicates a promising avenue for further exploration in neuropharmacology .
PXR Modulation
The compound has also been investigated for its role as a modulator of the Pregnane X receptor (PXR), which is crucial in drug metabolism and transport.
Findings:
Recent studies have identified that certain triazole-containing compounds can act as selective PXR antagonists, which may help mitigate adverse drug reactions associated with PXR activation . This property could be particularly useful in designing safer therapeutic agents.
Summary Table of Applications
| Application | Mechanism | Notable Findings |
|---|---|---|
| Anticancer Activity | Induction of apoptosis | Effective against MCF-7 cell line |
| Antimicrobial Properties | Inhibition of DNA/protein synthesis | Active against Staphylococcus aureus |
| Antifungal Activity | Growth inhibition | Potent against Candida albicans |
| Neuroprotective Effects | Protection from oxidative stress | Modulation of neuroinflammation |
| PXR Modulation | Inhibition of drug metabolism | Selective antagonism reduces adverse effects |
Comparison with Similar Compounds
Key Observations:
Synthetic Complexity: The target compound’s synthesis likely parallels methods described in and . For example, the triazole ring could be introduced via CuAAC (copper-catalyzed azide-alkyne cycloaddition), as demonstrated for 2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)quinoxaline . The piperidine linkage may involve reductive amination, similar to the synthesis of the benzimidazolone derivative in .
Structural Variations: Triazole vs. Benzimidazole: Zongertinib replaces the triazole with a benzimidazole, which may enhance kinase binding due to increased planar surface area .
Pharmacological and Physicochemical Properties
While direct biological data for the target compound are absent, inferences can be drawn from analogues:
- Anti-Leukemic Activity: The benzimidazolone-pyrroloquinoxaline derivative () showed anti-leukemic effects, suggesting that quinoxaline cores with piperidine/triazole substituents may target similar pathways .
- Kinase Inhibition : Zongertinib’s benzimidazole-pyrimidine scaffold highlights the importance of nitrogen-rich heterocycles in kinase inhibition, a role the target compound’s triazole may emulate .
- Solubility and Bioavailability: The 1-methyl-triazole-carbonyl group in the target compound may improve solubility compared to non-polar substituents (e.g., methoxyphenyl in ), though this requires experimental validation .
Crystallographic and Conformational Analysis
- The benzimidazolone derivative in was characterized via X-ray crystallography, confirming the planar arrangement of the pyrroloquinoxaline core and the orientation of the piperidine-benzimidazolone substituent .
- Software such as SHELXL () and WinGX/ORTEP () are critical for refining crystal structures, which would aid in comparing the target compound’s conformation with analogues .
Q & A
Q. What are the standard synthetic routes for 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, the piperidine-triazole intermediate is synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling with quinoxaline derivatives using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . Purification is achieved via column chromatography, and yields are optimized by controlling reaction temperature (80–100°C) and stoichiometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the connectivity of the quinoxaline, triazole, and piperidine moieties.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- IR Spectroscopy : To identify carbonyl (C=O) and ether (C-O-C) functional groups.
- X-ray Crystallography (if crystalline): To resolve stereochemistry and confirm spatial arrangement .
Q. What preliminary biological assays are recommended for activity screening?
Initial screens should focus on:
- Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) to evaluate antitumor potential.
- Antimicrobial testing (e.g., MIC against S. aureus or E. coli).
- Enzyme inhibition studies (e.g., kinase or protease assays) due to the triazole’s metal-binding capacity .
Q. How does the triazole-piperidine moiety influence solubility and bioavailability?
The 1-methyl-1,2,3-triazole enhances water solubility via hydrogen bonding, while the piperidine ring improves membrane permeability. LogP values can be predicted using computational tools like MarvinSketch, with experimental validation via shake-flask methods .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
Contradictions may arise from metabolic instability or poor pharmacokinetics. Address this via:
- Metabolite identification (LC-MS/MS) to detect rapid degradation.
- Structural optimization : Introduce electron-withdrawing groups on the quinoxaline ring to enhance metabolic stability .
- In silico ADMET prediction (e.g., SwissADME) to prioritize analogs with favorable profiles .
Q. What strategies improve synthetic yield of the triazole-carbonyl-piperidine intermediate?
- Microwave-assisted synthesis : Reduces reaction time from days to hours.
- Catalyst optimization : Use CuI instead of CuSO₄ for higher CuAAC efficiency.
- Solvent screening : Switch from DMF to acetonitrile to minimize side reactions .
Q. What molecular targets are plausible for this compound based on structural analogs?
Similar quinoxaline-triazole hybrids inhibit:
Q. How can crystallographic data resolve stereochemical uncertainties in the piperidine ring?
Single-crystal X-ray diffraction can confirm chair/boat conformations of the piperidine and torsional angles between the triazole and quinoxaline. Use synchrotron sources for high-resolution data .
Q. What computational methods predict SAR for derivatives?
- Molecular docking (AutoDock Vina): To map interactions with target proteins.
- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on triazole) with bioactivity .
Q. How do halogen substitutions on the quinoxaline ring alter bioactivity?
- Electron-withdrawing groups (e.g., Cl, F) : Enhance DNA intercalation (antitumor activity).
- Electron-donating groups (e.g., OCH₃) : Improve solubility but reduce target affinity.
Compare via IC₅₀ shifts in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
